3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-2-propionylcyclohex-2-en-1-one
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Overview
Description
3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-2-propionylcyclohex-2-en-1-one, also known as DEPEC, is a synthetic compound that has gained significant attention in scientific research due to its potential use as a pharmacological tool. DEPEC belongs to the class of cyclohexenone derivatives and has a unique chemical structure that allows it to interact with various biological systems.
Mechanism of Action
3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-2-propionylcyclohex-2-en-1-one exerts its biological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. This compound has been shown to selectively inhibit COX-2 activity without affecting the activity of COX-1, which is involved in the maintenance of gastric mucosal integrity. This compound also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory effects in various in vitro and in vivo models. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), and inhibit the activation of inflammatory cells, such as macrophages and neutrophils. This compound has also been shown to exhibit antitumor effects by inducing apoptosis in cancer cells and inhibiting tumor growth.
Advantages and Limitations for Lab Experiments
3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-2-propionylcyclohex-2-en-1-one is a potent pharmacological tool that can be used to investigate the role of COX-2 and NF-κB in various biological processes. Its selectivity for COX-2 makes it a valuable tool for studying the role of this enzyme in inflammation and cancer. However, this compound has some limitations for lab experiments. It has low solubility in water, which can limit its use in some in vitro assays. Additionally, its synthesis is complex and requires specialized equipment and expertise.
Future Directions
3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-2-propionylcyclohex-2-en-1-one has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications. Some future directions for this compound research include:
1. Investigating the role of this compound in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
2. Exploring the potential of this compound as a chemotherapeutic agent for the treatment of cancer.
3. Investigating the potential of this compound as a neuroprotective agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease.
4. Developing more efficient methods for the synthesis of this compound to facilitate its use in research.
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential use as a pharmacological tool. Its unique chemical structure allows it to interact with various biological systems, and it has been shown to exhibit a wide range of biological activities. Further research is needed to explore its potential therapeutic applications and develop more efficient methods for its synthesis.
Synthesis Methods
The synthesis of 3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-2-propionylcyclohex-2-en-1-one involves a multistep process that begins with the reaction of 3,4-diethoxybenzaldehyde with ethylmagnesium bromide to form 2-(3,4-diethoxyphenyl)ethanol. The resulting compound is then reacted with propionyl chloride to form 2-(3,4-diethoxyphenyl)ethyl propionate. The final step involves the cyclization of the propionate with cyclohexanone in the presence of a base to form this compound.
Scientific Research Applications
3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-2-propionylcyclohex-2-en-1-one has been extensively studied for its potential use as a pharmacological tool. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and analgesic effects. This compound has been used in various in vitro and in vivo studies to investigate its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
(2E)-3-[2-(3,4-diethoxyphenyl)ethylimino]-2-(1-hydroxypropylidene)cyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO4/c1-4-17(23)21-16(8-7-9-18(21)24)22-13-12-15-10-11-19(25-5-2)20(14-15)26-6-3/h10-11,14,23H,4-9,12-13H2,1-3H3/b21-17+,22-16? |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGUWGYKKAIDBS-JTEUACQKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C1C(=NCCC2=CC(=C(C=C2)OCC)OCC)CCCC1=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C\1/C(=NCCC2=CC(=C(C=C2)OCC)OCC)CCCC1=O)/O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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